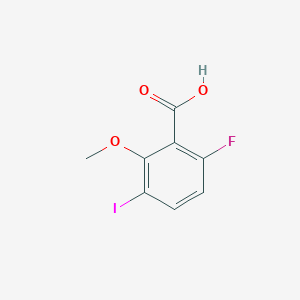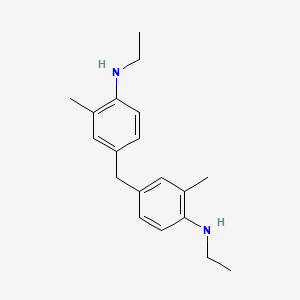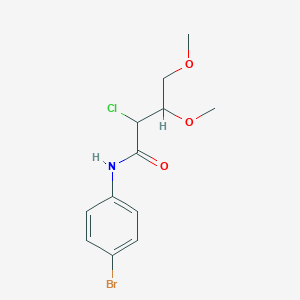![molecular formula C20H24N4 B14012032 N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine] CAS No. 21323-09-1](/img/structure/B14012032.png)
N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(2-METHYLPHENYL)METHYLENE]- is a chemical compound with the molecular formula C22H26N4. It is commonly used as an intermediate in the production of various polymers, pharmaceuticals, and agrochemicals . The compound contains a piperazine ring with two methylphenylmethylene groups attached to the nitrogen atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(2-METHYLPHENYL)METHYLENE]- typically involves the reaction of piperazine with benzaldehyde derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(2-METHYLPHENYL)METHYLENE]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Applications De Recherche Scientifique
1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(2-METHYLPHENYL)METHYLENE]- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(2-METHYLPHENYL)METHYLENE]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simpler compound with a similar core structure but without the methylphenylmethylene groups.
1,4-Bis(2-methylphenyl)piperazine: A related compound with similar functional groups but different substitution patterns.
Uniqueness
1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(2-METHYLPHENYL)METHYLENE]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and pharmaceuticals .
Propriétés
Numéro CAS |
21323-09-1 |
|---|---|
Formule moléculaire |
C20H24N4 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-(2-methylphenyl)-N-[4-[(2-methylphenyl)methylideneamino]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C20H24N4/c1-17-7-3-5-9-19(17)15-21-23-11-13-24(14-12-23)22-16-20-10-6-4-8-18(20)2/h3-10,15-16H,11-14H2,1-2H3 |
Clé InChI |
FGMBSTDOZQKMSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C=NN2CCN(CC2)N=CC3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline](/img/structure/B14011952.png)

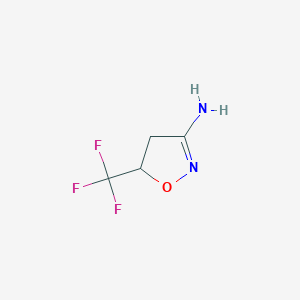
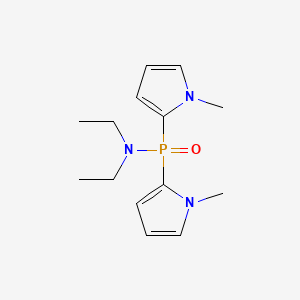
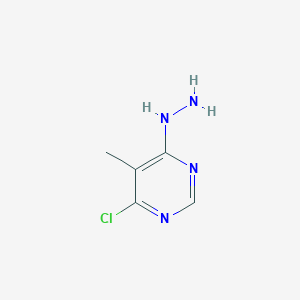
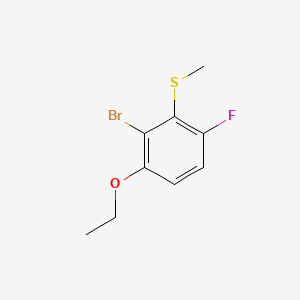
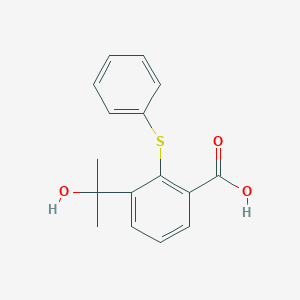
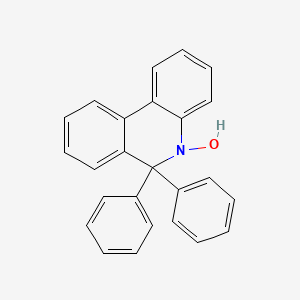
![N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide](/img/structure/B14011989.png)
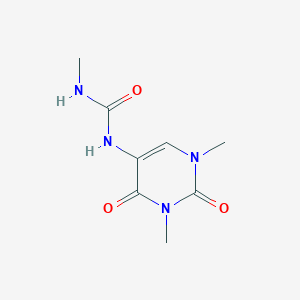
![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)
